molecular formula C9H13F3N2O2 B2579616 2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate CAS No. 1466514-83-9

2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate

Cat. No.: B2579616
CAS No.: 1466514-83-9
M. Wt: 238.21
InChI Key: FXYFSGLBWCXGJI-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate is a chemical compound that features a unique structure combining an azetidine ring, a nitrile group, and a trifluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Nitrile Group: The nitrile group is often introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a nitrile group.

    Addition of the Trifluoroacetate Moiety: The final step involves the reaction of the azetidine derivative with trifluoroacetic acid or its derivatives under controlled conditions to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The azetidine ring and nitrile group can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism by which 2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group and azetidine ring can participate in binding interactions, while the trifluoroacetate moiety may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)-2-methylpropanenitrile: Lacks the trifluoroacetate moiety, which may affect its solubility and reactivity.

    2-(Azetidin-3-yl)acetonitrile: Similar structure but with a different substitution pattern, leading to different chemical properties.

    2-(Azetidin-3-yl)-2-methylpropanoic acid: Contains a carboxylic acid group instead of a nitrile, resulting in different reactivity and applications.

Uniqueness

2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate moiety, which can enhance its stability and influence its interactions in chemical and biological systems. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(azetidin-3-yl)-2-methylpropanenitrile;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.C2HF3O2/c1-7(2,5-8)6-3-9-4-6;3-2(4,5)1(6)7/h6,9H,3-4H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYFSGLBWCXGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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